molecular formula C11H18ClNO2 B353492 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one CAS No. 923177-26-8

1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B353492
CAS No.: 923177-26-8
M. Wt: 231.72g/mol
InChI Key: XTCZSUBKOLIPDK-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one is a piperidinone derivative characterized by a chloroacetyl group at the 1-position and tetramethyl substitutions at the 2- and 6-positions of the piperidine ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of hindered amine light stabilizers (HALS) and pharmaceuticals . Its structure confers unique reactivity, enabling functionalization at the carbonyl and chloroacetyl groups. The compound is commercially available under CAS 923177-26-8, with synonyms including ZINC9738185 and MFCD08444423 .

Properties

IUPAC Name

1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCZSUBKOLIPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The base (commonly potassium carbonate or triethylamine) deprotonates the secondary amine of 2,2,6,6-tetramethylpiperidin-4-one, enhancing its nucleophilicity. Chloroacetyl chloride then reacts with the activated amine in an aprotic solvent such as dichloromethane or toluene. The exothermic nature of the reaction necessitates temperature control, typically maintained at 0–25°C to minimize side reactions like over-acylation or hydrolysis of the chloroacetyl group.

Example Protocol

  • Reactants :

    • 2,2,6,6-Tetramethylpiperidin-4-one (1 equiv, 154.25 g/mol)

    • Chloroacetyl chloride (1.1 equiv, 112.94 g/mol)

    • Potassium carbonate (1.2 equiv)

    • Dichloromethane (solvent, 500 mL per mole of piperidinone)

  • Procedure :

    • Dissolve 2,2,6,6-tetramethylpiperidin-4-one and potassium carbonate in dichloromethane under nitrogen.

    • Cool the mixture to 0°C using an ice bath.

    • Add chloroacetyl chloride dropwise over 1 hour while maintaining the temperature below 10°C.

    • Warm to room temperature and stir for 12–24 hours.

    • Quench with water, separate layers, and wash the organic phase with brine.

    • Dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (heptane:ethyl acetate, 7:3).

  • Yield : 70–85%.

Alternative Synthetic Approaches

Reductive Amination Followed by Acylation

A less common route involves reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with methylamine under hydrogenation conditions, followed by chloroacetylation. This method, adapted from Janoschka et al., introduces additional methyl groups to the nitrogen before acylation:

  • Step 1 :

    • React 2,2,6,6-tetramethylpiperidin-4-one with dimethylamine and hydrogen over palladium/charcoal (10% Pd) at 60–80°C and 3 bar pressure to yield N,N-2,2,6,6-hexamethylpiperidin-4-amine.

  • Step 2 :

    • Acylate the product with chloroacetyl chloride using conditions similar to Section 1.1.

Yield : 50–65% (two steps).

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements employ polymer-supported bases to streamline purification. For instance, polystyrene-bound diisopropylethylamine (DIPEA) allows efficient removal of excess base and byproducts via filtration. This method is favored in combinatorial chemistry for producing derivatives.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, toluene) are optimal for maximizing reaction rates while minimizing hydrolysis. Nonpolar solvents like heptane reduce byproduct formation but slow reaction kinetics.

Catalytic Enhancements

Although the base is stoichiometric, catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems (e.g., toluene/water). This is particularly effective when using aqueous sodium hydroxide to scavenge HCl.

Temperature Control

Maintaining temperatures below 25°C prevents exothermic runaway reactions, as observed in analogous acylations. Automated jacketed reactors with cooling loops are recommended for scale-up.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (s, 12H, CH₃), 2.45 (s, 4H, CH₂), 4.10 (s, 2H, COCH₂Cl).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I), 760 cm⁻¹ (C-Cl).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) typically shows >97% purity for laboratory-scale batches. Residual chloroacetyl chloride is quantified via titration with aqueous silver nitrate.

Industrial Applications and Derivatives

This compound is a precursor to:

  • Nitroxide Radicals : Oxidation with hydrogen peroxide/sodium tungstate yields stable radicals for EPR spectroscopy.

  • Polymer Stabilizers : Reaction with hindered amines produces light stabilizers for polyethylene and polypropylene.

  • Pharmaceutical Intermediates : Condensation with thiols generates protease inhibitors under investigation for antiviral therapies .

Chemical Reactions Analysis

1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives. For example, oxidation can lead to the formation of a ketone or carboxylic acid derivative.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one exhibit promising anticancer properties. For instance, studies have shown that compounds synthesized from this precursor can inhibit the growth of various cancer cell lines. A notable study synthesized several piperidine derivatives and evaluated their cytotoxicity against leukemia and colon cancer cell lines, demonstrating significant anticancer activity in vitro .

Mechanism of Action

The anticancer effects are believed to be linked to the compound's ability to interfere with cellular processes such as apoptosis and cell cycle regulation. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance biological activity, making this compound a valuable scaffold for drug development .

Synthesis of Novel Compounds

Intermediate for Complex Molecules

This compound serves as an essential intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of various derivatives such as pyrazolo(4,3-c)pyridines and other heterocyclic compounds . The synthesis typically involves reactions with aromatic aldehydes and hydrazines under controlled conditions to yield products with potential pharmacological activities.

Data Table: Synthesis Overview

Reaction TypeReactantsProductsYield (%)
Condensation ReactionThis compound + Aromatic Aldehyde + ThiosemicarbazidePiperidine Derivatives81-95
CyclizationVarious derivatives with acetic anhydridePyrazolo(4,3-c)pyridine Derivatives72-94

Industrial Applications

Use in Gas Treatment Processes

The compound has applications in industrial settings as well. It is used in gas treatment processes due to its ability to interact with various gases effectively. Its sterically hindered amine properties make it suitable for specific applications in gas scrubbing technologies .

Spin Labeling Techniques

In research settings, this compound is employed in spin labeling methods. This technique is crucial for studying molecular dynamics and interactions in biological systems using electron paramagnetic resonance (EPR) spectroscopy .

Case Studies and Research Findings

Case Study: Anticancer Evaluation

A comprehensive study conducted by Yousif et al. (2018) synthesized a series of piperidine derivatives from this compound and evaluated their anticancer activity against several tumor cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents. This research highlights the potential of this compound as a lead structure for developing new anticancer drugs .

Conformational Analysis

Further studies involving conformational analysis using proton magnetic resonance (NMR) spectroscopy have provided insights into the spatial arrangement of these compounds. Such analyses are critical for understanding how structural variations affect biological activity .

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one

  • Structure : Features methyl and diphenyl groups at positions 3, 2, and 4.
  • Synthesis : Prepared via reaction of 3-methyl-2,6-diphenylpiperidin-4-one with chloroacetyl chloride in benzene .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one

  • Structure : Contains methoxy-substituted phenyl groups at positions 2 and 5.

2,2,6,6-Tetramethyl-1-(phenylthio)piperidin-4-one

  • Structure : Replaces the chloroacetyl group with a phenylthio moiety.
  • Synthesis : Catalyzed by Cu–Cr/γ-Al₂O₃ under hydrogenation conditions, yielding 90% efficiency .
  • Applications : Used in polymer stabilization and as a precursor for HALS .

Comparison :

Compound Substituents (Position) Key Functional Group Primary Application
Target Compound 1-Chloroacetyl, 2,2,6,6-tetramethyl Chloroacetyl Intermediate for HALS
Diphenyl Derivative 3-Methyl, 2,6-diphenyl Chloroacetyl Pharmacological research
Trimethoxyphenyl Derivative 2,6-Bis(3,4,5-trimethoxyphenyl) Chloroacetyl Medicinal chemistry
Phenylthio Derivative 1-Phenylthio, 2,2,6,6-tetramethyl Thioether Polymer stabilization

Analogues with Aliphatic and Functional Group Variations

2,2,6,6-Tetramethylpiperidin-4-one (Parent Compound)

  • Structure : Lacks the chloroacetyl group.
  • Synthesis : Produced via hydrogenation of 2,2,6,6-tetramethylpiperidin-4-ol using Cu–Cr/γ-Al₂O₃ .
  • Applications : Precursor for HALS and flame retardants .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

  • Structure : Contains acetyl and ethyl groups with methoxyphenyl substituents.
  • Relevance : Demonstrates the impact of acetyl vs. chloroacetyl groups on crystallographic properties .

2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA)

  • Structure : Diamine derivative with a propane linker.
  • Applications : Epoxy resin hardener due to steric hindrance and thermal stability .

Comparison :

Compound Functional Group Key Properties Applications
Target Compound Chloroacetyl Electrophilic reactivity HALS synthesis
Parent Compound Ketone Hydrogenation substrate HALS precursor
Acetyl Derivative Acetyl Crystallographic stability Structural studies
TMP-PDA Diamine High thermal stability Epoxy resin hardening

Physical Properties

  • This compound: Molecular weight ≈ 247.7 g/mol (calculated from C₁₁H₁₆ClNO₂).
  • 1-[(3-Fluorophenyl)acetyl]piperidin-4-one : Molecular weight 235.25 g/mol, density 1.18 g/cm³ .
  • Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate : Molecular weight variable; used as a UV stabilizer .

Key Research Findings

Synthetic Efficiency : The chloroacetyl group in the target compound enables facile functionalization, critical for HALS production .

Catalytic Dependence : Cu–Cr/γ-Al₂O₃ catalysts optimize hydrogenation yields for parent compounds, but chloroacetyl derivatives require alternative routes .

Biological Activity

1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one (commonly referred to as "CTMP") is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

CTMP exhibits various biological activities primarily through its interaction with biological macromolecules. The compound has been studied for its antimicrobial properties, particularly as a potential inhibitor of bacterial growth. The mechanism involves:

  • Inhibition of Enzymatic Activity : CTMP may inhibit specific enzymes involved in bacterial cell wall synthesis or other metabolic processes.
  • Cell Membrane Disruption : The compound has shown potential in disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Antimicrobial Properties

Research indicates that CTMP demonstrates significant antibacterial activity against various strains of bacteria. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that CTMP could be developed as a novel antimicrobial agent, especially in light of rising antibiotic resistance.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of CTMP against multidrug-resistant bacterial strains. Results indicated that CTMP was effective against strains resistant to conventional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Toxicological Assessment : A toxicological study assessed the safety profile of CTMP in animal models. The results showed no significant acute toxicity at therapeutic doses, suggesting a favorable safety margin for further development .

Research Findings

Recent research has focused on enhancing the efficacy and safety profile of CTMP through structural modifications and combination therapies. For instance:

  • Combination Therapies : Studies have explored the synergistic effects of CTMP when used in conjunction with other antibiotics. Preliminary results indicate enhanced antibacterial activity against resistant strains when combined with β-lactam antibiotics .
  • Structural Modifications : Research is ongoing to modify the chemical structure of CTMP to improve its potency and reduce potential side effects. These modifications aim to enhance binding affinity to bacterial targets while minimizing toxicity to human cells .

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